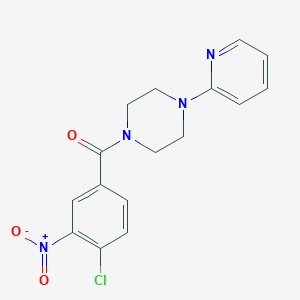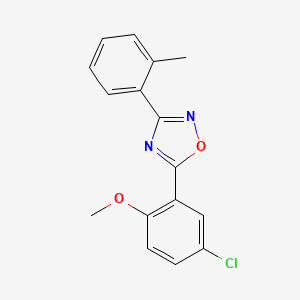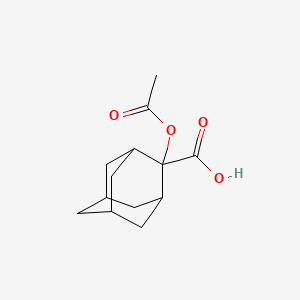
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as CNB-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to have neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to work through a variety of pathways. 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to reduce oxidative stress and inflammation, both of which are known to contribute to neurological damage. Additionally, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic and glutamatergic systems.
Biochemical and Physiological Effects:
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have a number of biochemical and physiological effects that contribute to its neuroprotective properties. For example, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to increase levels of antioxidants in the brain, which can help to reduce oxidative stress. Additionally, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to reduce levels of pro-inflammatory cytokines, which can help to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its well-established neuroprotective properties. This makes it a useful tool for studying the mechanisms of neuroprotection and for testing potential therapeutic interventions for neurological disorders. However, one limitation of using 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine. One area of focus is the development of new therapeutic applications for 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, particularly in the treatment of neurological disorders such as Alzheimer's disease and stroke. Additionally, further research is needed to better understand the mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine and to identify potential targets for therapeutic intervention. Finally, there is a need for more studies to investigate the safety and efficacy of 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in humans, in order to determine its potential as a clinical treatment.
Métodos De Síntesis
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-pyridinecarboxaldehyde, followed by the addition of piperazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied extensively for its neuroprotective properties, particularly in the treatment of traumatic brain injury (TBI). In animal models of TBI, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to improve cognitive function and reduce brain damage. Additionally, 1-(4-chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been investigated for its potential in the treatment of other neurological disorders, such as Alzheimer's disease and stroke.
Propiedades
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-13-5-4-12(11-14(13)21(23)24)16(22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVXQXSUFAGXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)

![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)

